molecular formula C11H17Cl2N2O2P B6163219 [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine CAS No. 18228-80-3

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine

Cat. No. B6163219
CAS RN: 18228-80-3
M. Wt: 311.1
InChI Key:
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Description

[Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine (ABPC) is a chemical compound that has become increasingly used in scientific research due to its unique properties. It is a highly versatile molecule that can be used in a variety of applications, including biochemical and physiological studies, drug synthesis, and laboratory experiments.

Scientific Research Applications

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine has a wide range of scientific research applications, including drug synthesis and biochemical and physiological studies. In drug synthesis, [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine can be used as a building block for the synthesis of a variety of drugs, including anti-cancer drugs and antibiotics. In biochemical and physiological studies, [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine can be used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine is not fully understood, but it is believed to involve the binding of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine to specific receptors in the body. This binding triggers a cascade of biochemical and physiological processes, which can lead to the desired effect of a particular drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine depend on the particular drug it is used to synthesize. For example, [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine can be used to synthesize drugs that have anti-cancer and antibiotic effects. In addition, [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine can be used to synthesize drugs that have analgesic, anti-inflammatory, and anti-depressant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine in laboratory experiments is its high yield. This makes it a cost-effective and efficient method for synthesizing drugs. In addition, the versatility of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine makes it suitable for a wide range of applications. However, there are some limitations to using [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine. For example, it can be difficult to control the reaction conditions, and the reaction can produce impurities that can interfere with the desired effect of the drug.

Future Directions

The potential future directions for [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine include the development of new methods for synthesizing drugs, the exploration of new applications for [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine, and the investigation of the mechanism of action of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine. In addition, research into the biochemical and physiological effects of [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine could lead to the development of new drugs with improved efficacy and fewer side effects. Finally, further research into the advantages and limitations of using [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine in laboratory experiments could lead to improved methods for synthesizing drugs.

Synthesis Methods

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine can be synthesized using a variety of methods. The most common method is a nucleophilic substitution reaction, which involves the reaction of a diazonium salt with a nucleophile. This reaction produces [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine with a high yield. Other methods, such as a Suzuki-Miyaura cross-coupling reaction, can also be used to synthesize [amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine' involves the reaction of bis(2-chloroethyl)amine with benzyloxycarbonyl chloride to form N-(2-chloroethyl)-N-(benzyloxycarbonyl)bis(2-chloroethyl)amine. This intermediate is then reacted with triethylamine and diphenylphosphoryl azide to form the desired compound.", "Starting Materials": [ "Bis(2-chloroethyl)amine", "Benzyloxycarbonyl chloride", "Triethylamine", "Diphenylphosphoryl azide" ], "Reaction": [ "Step 1: Bis(2-chloroethyl)amine is reacted with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N-(2-chloroethyl)-N-(benzyloxycarbonyl)bis(2-chloroethyl)amine.", "Step 2: The intermediate from step 1 is then reacted with diphenylphosphoryl azide in the presence of triethylamine to form '[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine'.", "Overall Reaction: Bis(2-chloroethyl)amine + Benzyloxycarbonyl chloride + Triethylamine + Diphenylphosphoryl azide -> '[Amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine' + Byproducts" ] }

CAS RN

18228-80-3

Product Name

[amino(benzyloxy)phosphoryl]bis(2-chloroethyl)amine

Molecular Formula

C11H17Cl2N2O2P

Molecular Weight

311.1

Purity

95

Origin of Product

United States

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